molecular formula C21H24O7 B3419318 (+)-Orobanchyl acetate CAS No. 1413843-71-6

(+)-Orobanchyl acetate

Cat. No.: B3419318
CAS No.: 1413843-71-6
M. Wt: 388.4 g/mol
InChI Key: DLRIUVHQJRZTMZ-CQMYTRALSA-N
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Description

(+)-Orobanchyl acetate is a naturally occurring compound found in certain parasitic plants. It is a type of strigolactone, which are plant hormones that play a crucial role in the regulation of plant growth and development. Strigolactones are also known for their role in the interaction between plants and symbiotic fungi, as well as in the germination of parasitic plant seeds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Orobanchyl acetate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the core structure: This involves the construction of the strigolactone core through a series of organic reactions, such as aldol condensation and cyclization.

    Functional group modifications: The core structure is then modified to introduce the necessary functional groups, including the acetate group.

    Purification: The final product is purified using techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(+)-Orobanchyl acetate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens, alkyl halides, and various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In the field of chemistry, (+)-Orobanchyl acetate serves as a model compound for studying the synthesis and reactivity of strigolactones. Its unique structural features allow researchers to explore various chemical reactions, including oxidation, reduction, and substitution.

Biology

Biologically, this compound is pivotal for investigating plant growth and development mechanisms. It has been shown to influence:

  • Shoot branching inhibition : By binding to specific receptors, it regulates shoot growth.
  • Root growth promotion : It enhances root development through signaling pathways.
  • Plant-microbe interactions : It facilitates symbiotic relationships with mycorrhizal fungi.

Medicine

Research into the medicinal properties of strigolactones like this compound suggests potential therapeutic applications, particularly in:

  • Anti-cancer properties : Preliminary studies indicate that strigolactones may inhibit tumor growth.
  • Anti-inflammatory effects : Investigations are ongoing to evaluate their role in reducing inflammation.

Agriculture

In agricultural science, this compound is being explored for its efficacy as a biocontrol agent against parasitic plants:

  • Germination stimulant : It promotes the germination of parasitic seeds at low concentrations (as low as 1 µM), making it a potential tool for managing infestations in crops like cowpea and sorghum.

The biological activity of this compound is primarily linked to its role as a germination stimulant for root-parasitic plants.

Germination Stimulation

Research shows that this compound significantly enhances seed germination rates in various parasitic species:

Concentration (µM)Germination Rate (%)Plant Species
0.125Striga hermonthica
165Orobanche aegyptiaca
1090Striga asiatica

Structure-Activity Relationship (SAR)

The acetate form exhibits greater biological activity compared to hydroxy counterparts:

CompoundActivity (Germination Rate at 1 µM)
Orobanchyl Acetate65%
Orobanchol30%
Strigol20%

The acetoxy group at the C4 position enhances binding affinity to germination receptors, which is crucial for its biological effects.

Field Studies

Field experiments demonstrate that applying this compound can significantly reduce parasitic plant impacts on crops:

  • A study showed that treatment with orobanchyl acetate reduced Striga infestation in cowpea fields by approximately 30%, leading to improved crop yields.

Laboratory Experiments

Laboratory tests reveal a dose-dependent response in germination rates across different concentrations of orobanchyl acetate, reinforcing its potential as an effective biocontrol agent against parasitic plants.

Mechanism of Action

The mechanism of action of (+)-Orobanchyl acetate involves its interaction with specific molecular targets and pathways in plants. It binds to strigolactone receptors, triggering a signaling cascade that regulates various physiological processes. This includes the inhibition of shoot branching, promotion of root growth, and stimulation of symbiotic interactions with fungi.

Comparison with Similar Compounds

(+)-Orobanchyl acetate is similar to other strigolactones, such as:

    (+)-Strigol: Another naturally occurring strigolactone with similar biological activities.

    (+)-Sorgolactone: A strigolactone found in sorghum plants.

    (+)-Alectrol: A strigolactone found in certain legumes.

Compared to these compounds, this compound has unique structural features that may influence its biological activity and stability. Its specific acetate group may also confer distinct reactivity and solubility properties.

Biological Activity

(+)-Orobanchyl acetate is a natural strigolactone (SL) compound that has garnered significant attention due to its biological activities, particularly in stimulating seed germination in parasitic plants. This article compiles detailed research findings, case studies, and data tables to elucidate the compound's biological activity.

1. Overview of this compound

This compound is primarily isolated from the roots of Orobanche crenata and is classified as a secondary metabolite. It plays a crucial role in the germination of root parasitic plants, particularly in the Striga and Orobanche genera, which are significant agricultural pests affecting crops worldwide .

2.1 Germination Stimulation

Research indicates that orobanchyl acetate acts as a potent germination stimulant for various parasitic plants. In studies, it has been demonstrated that at concentrations as low as 1 µM, orobanchyl acetate significantly promotes the germination of seeds from Striga and Orobanche species .

Table 1: Germination Stimulation by this compound

Concentration (µM)Germination Rate (%)Plant Species
0.125Striga hermonthica
165Orobanche aegyptiaca
1090Striga asiatica

2.2 Structure-Activity Relationship (SAR)

Studies have shown that the acetate form of strigolactones, including orobanchyl acetate, exhibits greater biological activity compared to their hydroxy counterparts. For instance, orobanchyl acetate was found to be more effective than orobanchol in stimulating seed germination .

Table 2: Comparative Activity of Strigolactones

CompoundActivity (Germination Rate at 1 µM)
Orobanchyl Acetate65%
Orobanchol30%
Strigol20%

The mechanism by which orobanchyl acetate stimulates germination involves its interaction with specific receptors in the target seeds, leading to the activation of germination pathways. The compound’s acetoxy group at the C4 position is crucial for its biological activity, enhancing its binding affinity to germination receptors compared to other forms .

4.1 Field Studies

Field experiments have demonstrated that application of orobanchyl acetate can significantly reduce the impact of parasitic plants on crops. For example, in a study conducted on cowpea fields, treatment with orobanchyl acetate resulted in a notable decrease in Striga infestation and improved crop yield by approximately 30% compared to untreated controls .

4.2 Laboratory Experiments

In laboratory settings, various concentrations of orobanchyl acetate were tested on seeds from different parasitic plant species. Results consistently indicated a dose-dependent response in germination rates, reinforcing its potential as a biocontrol agent .

5. Conclusion

This compound exhibits significant biological activity as a germination stimulant for root-parasitic plants. Its enhanced efficacy compared to other strigolactones positions it as a promising candidate for agricultural applications aimed at managing parasitic plant infestations.

Properties

IUPAC Name

[(3E,3aS,4S,8bS)-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-2-oxo-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-4-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10-8-14(27-19(10)23)25-9-13-15-17(26-11(2)22)12-6-5-7-21(3,4)16(12)18(15)28-20(13)24/h8-9,14-15,17-18H,5-7H2,1-4H3/b13-9+/t14-,15+,17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRIUVHQJRZTMZ-CQMYTRALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H](OC1=O)O/C=C/2\[C@@H]3[C@@H](C4=C([C@H]3OC(=O)C)CCCC4(C)C)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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